molecular formula C21H17NO3 B506080 2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 24013-64-7

2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B506080
CAS No.: 24013-64-7
M. Wt: 331.4g/mol
InChI Key: MFPNPSMSLMMAGU-UHFFFAOYSA-N
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Description

2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a specialized biphenyl derivative designed for advanced chemical and pharmaceutical research. This compound integrates a carboxylic acid moiety with a p-tolylcarbamoyl substituent on a biphenyl scaffold, creating a multifunctional structure for developing novel synthetic pathways and bioactive molecules. The rigid biphenyl core, common in this class of compounds, contributes significant molecular stability and planarity, which are valuable properties in materials science and molecular design . The carboxylic acid functional group offers a versatile handle for further synthetic modification, enabling researchers to create a wide array of derivatives such as amides, esters, and salts for structure-activity relationship (SAR) studies . Compounds within the biphenyl carboxylic acid family are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and have been utilized in the development of receptor antagonists, such as vasopressin receptor blockers . The incorporation of the p-tolylcarbamoyl group suggests potential applications in designing enzyme inhibitors or molecular probes where specific aromatic interactions are critical. This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use. All information presented is for informational purposes only. Researchers should handle this material with appropriate care, consulting safety data sheets prior to use.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-14-10-12-15(13-11-14)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPNPSMSLMMAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed for constructing biaryl bonds due to its tolerance for functional groups. A representative protocol involves:

Reactants :

  • 2-Bromobenzoic acid (carboxylic acid precursor)

  • 2-Nitrophenylboronic acid (nitro precursor for carbamoyl group)

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hours

Outcome :

  • Biphenyl-2-carboxylic acid-2'-nitro (Yield: 68–72%).

Mechanistic Insight :
The bromide undergoes oxidative addition to Pd(0), followed by transmetallation with the boronic acid. Reductive elimination forms the biaryl bond, with the nitro group intact for subsequent reduction.

Ullmann Coupling

For substrates sensitive to boronic acids, Ullmann coupling offers an alternative:

Reactants :

  • 2-Iodobenzoic acid

  • 2-Bromonitrobenzene

Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMF

  • Temperature: 120°C, 24 hours

Outcome :

  • Biphenyl-2-carboxylic acid-2'-nitro (Yield: 55–60%).

Limitations :
Higher temperatures and longer reaction times compared to Suzuki coupling.

Functional Group Interconversion: Nitro Reduction and Amidation

Nitro Group Reduction

Protocol :

  • Substrate: Biphenyl-2-carboxylic acid-2'-nitro

  • Reducing Agent: H₂ (1 atm), Pd/C (5 wt%)

  • Solvent: Ethanol

  • Temperature: 25°C, 6 hours

Outcome :

  • Biphenyl-2-carboxylic acid-2'-amine (Yield: 85–90%).

Side Reactions :
Over-reduction to hydroxylamine is minimized by controlling H₂ pressure.

Amide Bond Formation

Carbodiimide-Mediated Coupling :

  • Reactants:

    • Biphenyl-2'-amine (1 equiv)

    • p-Toluic acid (1.2 equiv)

  • Activators: EDC (1.5 equiv), HOBt (1.5 equiv)

  • Solvent: DMF

  • Temperature: 0°C → 25°C, 12 hours

Outcome :

  • This compound (Yield: 75–80%).

Optimization :
Using HOBt suppresses racemization and enhances coupling efficiency.

Alternative Route: Sequential Diazotization and Coupling

Diazotization of o-Toluidine Derivatives

Protocol :

  • Substrate: 2-Amino-4-methylbenzoic acid

  • Diazotizing Agent: NaNO₂ (1.1 equiv), HCl (3 equiv)

  • Coupling Partner: Benzene

  • Temperature: 0–5°C, 2 hours

Outcome :

  • Biphenyl-2-carboxylic acid-2'-amino (Yield: 8–12%).

Challenges :
Low yield due to competing side reactions; primarily of historical interest.

Comparative Analysis of Synthetic Methods

Method Yield Advantages Disadvantages
Suzuki-Miyaura + Amidation52–58%High functional group toleranceRequires expensive Pd catalysts
Ullmann + Amidation40–45%Avoids boronic acidsLong reaction times
Diazotization8–12%Simple reagentsVery low yield

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.

  • Solvent Selection : Switching from DMF to cyclopentyl methyl ether (CPME) improves EHS profile.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and magnetic properties . These interactions can influence various biochemical and physiological processes, making the compound of interest in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Carbamoyl-Substituted Biphenylcarboxylic Acids

Compound Name Substituent on Carbamoyl Group Molecular Weight (g/mol) Key Properties/Applications Reference
2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid p-Tolyl (4-methylphenyl) 331.36 Not specified; likely intermediate for drug synthesis -
2'-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-[1,1'-biphenyl]-2-carboxylic acid 4-Methoxyphenyl-thiazole 430.49 Building block for drug discovery; enhanced rigidity due to thiazole ring
2'-(9H-Fluoren-4-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid Fluorenyl 371.42 Potential use in polymer chemistry or fluorescent probes

Key Insights :

  • Electron-withdrawing/donating groups : The p-tolyl group (electron-donating) may enhance metabolic stability compared to electron-withdrawing substituents like halogens.

Halogen-Substituted Biphenylcarboxylic Acids

Compound Name Substituent Position/Type Molecular Weight (g/mol) Applications Reference
2''-Chloro-[1,1''-biphenyl]-2-carboxylic acid 2'-Chloro 232.67 Intermediate for agrochemicals or pharmaceuticals
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid 4'-Bromomethyl 305.16 Alkylating agent in synthesis (e.g., Telmisartan intermediates)

Key Insights :

  • Reactivity : Bromomethyl groups () enable further functionalization, such as nucleophilic substitution in prodrug design.

Hydroxyl/Alkyl-Substituted Biphenylcarboxylic Acids

Compound Name Substituent Molecular Weight (g/mol) Properties Reference
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid 2'-Hydroxymethyl 228.24 Improved water solubility; potential prodrug candidate
4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid 4'-Methyl 212.24 Increased metabolic stability due to methyl group
6-Amino-[1,1'-biphenyl]-2-carboxylic acid 6-Amino 213.23 Amino group enables conjugation (e.g., peptide coupling)

Key Insights :

  • Hydrophilicity : Hydroxymethyl groups () enhance aqueous solubility, beneficial for oral bioavailability.
  • Amino functionality: Amino-substituted analogs () are versatile intermediates for amide bond formation in drug design.

Pharmacologically Active Analogs

Compound Name Structure/Substituents Molecular Weight (g/mol) Biological Activity Reference
NSC 368390 (DuP-785) 4-Quinolinecarboxylic acid with biphenyl and fluorine substituents 416.33 Anticancer agent (90% inhibition of human tumor xenografts)
Telmisartan Intermediate 4'-[(1,4'-Dimethyl-2'-propyl-benzimidazolyl)methyl] 514.62 Antihypertensive drug precursor

Key Insights :

  • Biphenyl in drug design : The biphenyl moiety is a common pharmacophore in angiotensin II receptor blockers (e.g., Telmisartan) and anticancer agents.
  • Water solubility : NSC 368390’s sodium salt formulation () highlights the importance of salt formation for parenteral administration.

Biological Activity

2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid, a compound belonging to the biphenyl family, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 255.29 g/mol

Antimicrobial Activity

Research has indicated that compounds with biphenyl structures often exhibit antimicrobial properties. For instance, studies have shown that similar biphenyl derivatives possess significant antifungal and antibacterial activities. The specific activity of this compound against various microbial strains needs further exploration through in vitro assays.

Anticancer Potential

Biphenyl derivatives have been studied for their anticancer properties. A notable study demonstrated that modifications in the biphenyl structure could enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific assays using this compound on different cancer cell lines (e.g., breast cancer, colon cancer) would provide insights into its efficacy.

Enzyme Inhibition

Enzyme inhibition is another area where biphenyl derivatives have shown promise. The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For example, studies on related compounds suggest potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The results indicated a moderate inhibitory effect against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines, the compound exhibited varying degrees of cytotoxicity:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)30
HeLa (Cervical Cancer)20

These results suggest that the compound has significant potential as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
  • Apoptosis Induction : Triggering programmed cell death pathways.
  • Enzyme Interaction : Modulating enzyme activities related to inflammation and cancer progression.

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